molecular formula C25H20N2O3S B1584456 3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid CAS No. 766536-21-4

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

Cat. No. B1584456
CAS RN: 766536-21-4
M. Wt: 428.5 g/mol
InChI Key: VMTJQZUZINLEKC-JOCHJYFZSA-N
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Description

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid is a type of organic compound belonging to the class of carboxylic acids. It is a white crystalline compound with a molecular formula of C21H19NO4S and a molecular weight of 379.45 g/mol. This compound is used in the synthesis of various pharmaceuticals and organic compounds. It is also used in the production of drugs, dyes, and other products.

Scientific Research Applications

Medicinal Chemistry: Drug Design and Development

PTCA has potential applications in medicinal chemistry, particularly in the design and development of new drugs. Its structure, which includes a thiophene ring and a pyridinyl group, could be useful in creating molecules that can interact with various biological targets. The compound’s ability to form stable bonds with proteins and enzymes makes it a candidate for further exploration in drug synthesis .

Environmental Science: Pollutant Detection and Removal

In environmental science, PTCA’s unique chemical properties may be harnessed for detecting and removing pollutants from water and soil. Its aromatic structure could allow it to bind with certain organic contaminants, facilitating their extraction and analysis. This application is crucial for maintaining environmental health and safety.

Materials Science: Synthesis of Novel Polymers

The compound’s reactive carboxylic acid group opens up possibilities in materials science, particularly in the synthesis of novel polymers. PTCA could be used as a monomer to create polymers with specific mechanical and chemical properties, useful in various industries ranging from automotive to consumer goods .

Biochemistry: Enzyme Inhibition Studies

PTCA may play a role in biochemistry as an enzyme inhibitor. Its structure suggests that it could bind to active sites of certain enzymes, modulating their activity. This application is valuable in understanding metabolic pathways and could lead to the development of new biochemical assays .

Pharmacology: Therapeutic Agent Research

In pharmacology, PTCA’s potential as a therapeutic agent can be investigated. Its ability to interact with cellular receptors and influence signaling pathways could make it a valuable compound in the treatment of various diseases. Research in this area could lead to new therapeutic strategies and drug candidates.

Analytical Chemistry: Chromatography and Spectroscopy

Finally, PTCA can be utilized in analytical chemistry techniques such as chromatography and spectroscopy. Its distinct chemical signature allows it to be used as a standard or reference compound in the calibration of analytical instruments. This ensures the accuracy and reliability of chemical analyses performed in research laboratories .

properties

IUPAC Name

(3R)-3-phenyl-3-[[4-(4-pyridin-4-ylphenyl)thiophene-2-carbonyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O3S/c28-24(29)15-22(20-4-2-1-3-5-20)27-25(30)23-14-21(16-31-23)18-8-6-17(7-9-18)19-10-12-26-13-11-19/h1-14,16,22H,15H2,(H,27,30)(H,28,29)/t22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMTJQZUZINLEKC-JOCHJYFZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@@H](CC(=O)O)NC(=O)C2=CC(=CS2)C3=CC=C(C=C3)C4=CC=NC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

CAS RN

766536-21-4
Record name PF-00356231
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03367
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 2
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 3
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 5
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid
Reactant of Route 6
3-Phenyl-3-({[4-(4-pyridin-4-ylphenyl)thien-2-YL]carbonyl}amino)propanoic acid

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